molecular formula C21H17FN4O B433217 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 309278-39-5

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B433217
CAS No.: 309278-39-5
M. Wt: 360.4g/mol
InChI Key: NAKRQXGPNMLJFO-UHFFFAOYSA-N
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Description

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyrazole family. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with various functional groups such as amino, fluorophenyl, methylphenyl, and carbonitrile. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction involving aryl aldehydes, malononitrile, and 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one. The reaction is typically carried out in aqueous media without the use of a catalyst, making it an environmentally friendly process . The reaction conditions include mild temperatures and the avoidance of harsh reagents, which contribute to high yields and a straightforward synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling and processing the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts or promoters to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranopyrazole derivatives, such as:

Uniqueness

The uniqueness of 6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its biological activity and stability, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c1-12-7-9-14(10-8-12)26-21-18(13(2)25-26)19(16(11-23)20(24)27-21)15-5-3-4-6-17(15)22/h3-10,19H,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRQXGPNMLJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4F)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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